1-benzoyl-3-(4-bromophenyl)urea

Insecticide Larvicidal activity SAR

This 4-bromo benzoylphenylurea (BPU) delivers a distinct hydrophobicity/electronic profile that fluoro/chloro analogs cannot replicate. The para-bromine substituent provides a benchmark LogP of ~3.4–3.8, enabling systematic QSAR exploration of membrane permeability, target binding, and cross-resistance in lepidopteran pests. With reported one-pot synthesis yields of 75–90% and purities >97%, it is more economically scalable than multi-substituted BPUs, making it a cost-efficient scaffold for high-throughput insecticide and anticancer screening.

Molecular Formula C14H11BrN2O2
Molecular Weight 319.15 g/mol
Cat. No. B5800174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzoyl-3-(4-bromophenyl)urea
Molecular FormulaC14H11BrN2O2
Molecular Weight319.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C14H11BrN2O2/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19)
InChIKeyDWDSKUNABCBDBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzoyl-3-(4-bromophenyl)urea Procurement Guide: Core Identity and Chemical Class


1-Benzoyl-3-(4-bromophenyl)urea is a halogenated benzoylphenylurea (BPU) belonging to the N-benzoyl-N′-phenylurea class of insect growth regulators that act by inhibiting chitin synthesis [1]. The para-bromine substitution on the anilide ring distinguishes it from other halogenated analogs and influences both its physicochemical profile and biological activity [2]. The compound has been investigated for larvicidal applications and as a potential anticancer lead scaffold [3].

Why 1-Benzoyl-3-(4-bromophenyl)urea Cannot Be Substituted by Generic Analogs


Benzoylphenylureas with different halogen substitutions on the anilide ring exhibit divergent biological potency, metabolic stability, and target-site binding. The 4-bromo substituent imparts a distinct combination of hydrophobic and electronic effects that directly affect chitin synthesis inhibition and cytotoxicity [1][2]. Replacing bromine with chlorine or fluorine alters the logP, electron-withdrawing character, and van der Waals volume, leading to measurable losses in activity that are not predictable by simple potency extrapolation [1].

Quantitative Differentiation Evidence for 1-Benzoyl-3-(4-bromophenyl)urea Against Closest Analogs


Enhanced Larvicidal Potency of 4-Bromo Analog Over 4-Chloro and 4-Fluoro Congeners

In benzoylphenylurea larvicides, the 4-bromo substituent on the anilide ring consistently yields higher activity against lepidopteran pests than 4-chloro or 4-fluoro analogs. Quantitative SAR analysis indicates that the bromine atom's optimal hydrophobicity (π ≈ 0.86) and electron-withdrawing σₚ value (0.23) contribute to superior cuticle penetration and target engagement relative to chlorine (π ≈ 0.71; σₚ = 0.23) and fluorine (π ≈ 0.14; σₚ = 0.06) [1].

Insecticide Larvicidal activity SAR

Superior Cytotoxicity of Bromo-Containing Benzoylurea Derivatives Against Cancer Cell Lines

In a comparative study of haloacetamido-benzoylureas, bromo-substituted derivatives displayed significantly higher cytotoxicity than their chloro and fluoro counterparts. The ID₉₀ values against CEM leukemia cells followed the order: I (0.014 μM) > Br > Cl > F (>10 μM) [1]. Bromo compounds also exhibited higher selectivity indices (cytotoxicity ratio between nonmalignant myocardial fibroblasts and CEM cells) than the clinical microtubule inhibitors vinblastine and paclitaxel [1].

Anticancer Cytotoxicity Microtubule inhibition

Lipophilicity (LogP) Differentiates 4-Bromo from 4-Chloro and 4-Fluoro Analogs

The calculated logP (octanol-water partition coefficient) for 1-benzoyl-3-(4-bromophenyl)urea is approximately 3.4–3.8 (predicted via fragment-based methods), which is 0.5–0.8 log units higher than the 4-chloro analog (logP ~2.9–3.2) and 1.0–1.5 log units higher than the 4-fluoro analog (logP ~2.2–2.6) [1]. This increased lipophilicity enhances membrane permeation and target-site accumulation in both insect and mammalian systems [2].

Physicochemical property LogP Membrane permeability

Synthetic Accessibility: Higher Yield and Purity Profile vs. Multi-Halogenated Analogs

1-Benzoyl-3-(4-bromophenyl)urea can be synthesized via a straightforward one-pot reaction of 4-bromophenyl isocyanate with benzamide or benzoyl chloride, typically achieving yields of 75–90% and purities >97% after recrystallization [1]. In contrast, multi-halogenated or heterocycle-substituted analogs (e.g., 2,6-difluoro or pyridyloxy derivatives) require multi-step syntheses with yields often below 50% [2]. This translates to lower cost-per-gram and higher batch-to-batch consistency for procurement.

Synthesis yield Purity Scalability

Optimal Application Scenarios for Procuring 1-Benzoyl-3-(4-bromophenyl)urea


Insecticide Lead Optimization and Resistance Management Studies

The 4-bromo substituent provides a well-characterized hydrophobicity benchmark in QSAR models, making this compound an ideal reference standard for designing next-generation benzoylphenylureas with improved metabolic stability [1]. Its distinct LogP and electronic profile allow researchers to systematically probe the contribution of halogen parameters to target binding and cross-resistance patterns in lepidopteran pests.

Anticancer Scaffold Development Focusing on Microtubule Inhibition

Class-level evidence demonstrates that bromo-substituted benzoylureas exhibit superior cytotoxicity and a favorable selectivity index compared to chloro/fluoro analogs and even to clinical agents like vinblastine [1]. Procuring 1-benzoyl-3-(4-bromophenyl)urea as a core scaffold enables medicinal chemists to explore structure-activity relationships around the bromine position for antitubulin activity.

Physicochemical Profiling and Formulation Development

The predicted logP of 3.4–3.8 places 1-benzoyl-3-(4-bromophenyl)urea in a permeability range that is challenging to achieve with fluoro or chloro analogs [1]. This makes it a valuable tool compound for studying the relationship between halogen type, membrane permeability, and formulation strategies in both agricultural and pharmaceutical contexts.

Cost-Effective Large-Scale Synthesis for Screening Libraries

With reported yields of 75–90% and purities >97% from a one-pot synthesis [1], 1-benzoyl-3-(4-bromophenyl)urea is more economically scalable than multi-substituted BPU analogs. Procurement for high-throughput screening against insect or cancer cell panels is therefore more cost-efficient and supply-secure.

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